molecular formula C7H3BF4KN B8002695 Potassium (4-cyano-3-fluorophenyl)trifluoroborate

Potassium (4-cyano-3-fluorophenyl)trifluoroborate

Cat. No.: B8002695
M. Wt: 227.01 g/mol
InChI Key: GFRDMZZAYPPLFF-UHFFFAOYSA-N
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Description

Potassium (4-cyano-3-fluorophenyl)trifluoroborate (CAS 2760217-98-7) is an organotrifluoroborate salt with the molecular formula C 7 H 3 BF 4 KN and a molecular weight of 227.01 g/mol . This compound serves as a versatile and air-stable building block in synthetic organic chemistry and materials science. It is primarily valued as a robust reagent for Suzuki-Miyaura cross-coupling reactions, where it can be used to introduce the 4-cyano-3-fluorophenyl moiety into more complex molecules . Compared to boronic acids, potassium trifluoroborate salts like this one offer superior stability upon storage and handling, and are less prone to undesired side reactions such as protodeboronation, ensuring more reliable stoichiometry and reaction outcomes . Beyond cross-coupling, its structural features—combining an electron-withdrawing cyano group and a fluorine atom on the aromatic ring—make it a valuable precursor for developing advanced materials. Research into related cyano(fluoro)borate anions highlights their significant potential in the synthesis of room-temperature ionic liquids (RTILs) . These ionic liquids exhibit desirable properties such as low viscosity, high ionic conductivity, and high thermal stability, making them suitable for applications in electrochemical devices, including batteries, supercapacitors, and dye-sensitized solar cells . This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or household use.

Properties

IUPAC Name

potassium;(4-cyano-3-fluorophenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BF4N.K/c9-7-3-6(8(10,11)12)2-1-5(7)4-13;/h1-3H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRDMZZAYPPLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)C#N)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BF4KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure

The boronic acid precursor is treated with an aqueous solution of KHF₂, typically in a 1:3 molar ratio, at room temperature. The reaction mixture is stirred for 12–24 hours, during which the boronic acid undergoes fluoroboration to form the trifluoroborate anion. Potassium cations stabilize the product, which precipitates as a crystalline solid upon concentration or cooling. Purification involves filtration and washing with cold ethanol or acetone to remove excess KHF₂ and byproducts.

Reaction Optimization and Conditions

Solvent Systems

Optimal yields are achieved in polar protic solvents (e.g., methanol, water) due to the solubility of KHF₂ and the ionic nature of the product. Mixed solvents like methanol-water (3:1 v/v) enhance reaction homogeneity while facilitating precipitation during workup.

Temperature and Time

  • Room Temperature : Standard reactions proceed at 20–25°C over 12–24 hours.

  • Reflux : Heating to 40–50°C reduces reaction time to 6–8 hours but risks decomposition of sensitive functional groups (e.g., nitriles).

Stoichiometry

A 3–6 molar excess of KHF₂ ensures complete conversion of the boronic acid. Lower equivalents lead to residual starting material, while higher excesses complicate purification without improving yields.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹¹B NMR : A characteristic quartet appears at δ −2.5 to 7 ppm (J = 32–35 Hz), confirming trifluoroborate formation.

  • ¹⁹F NMR : A quartet at δ −160 to −130 ppm (J = 32–35 Hz) verifies the BF₃⁻ moiety.

X-Ray Diffraction (XRD)

Crystalline potassium trifluoroborates exhibit distinct powder XRD patterns. Peaks at 2θ = 15.3°, 22.7°, and 31.5° are indicative of the ionic lattice structure.

Applications in Subsequent Reactions

While beyond preparation scope, the compound’s utility in Suzuki-Miyaura cross-couplings is noteworthy. For example, coupling with 6-chloropurine derivatives under Pd catalysis yields bioactive heterocycles .

Chemical Reactions Analysis

Types of Reactions

Potassium (4-cyano-3-fluorophenyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. In the case of Suzuki–Miyaura coupling, the primary product is a biaryl compound .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Potassium Acyltrifluoroborates (e.g., Potassium (2-phenylacetyl)trifluoroborate)

Acyltrifluoroborates, such as potassium (2-phenylacetyl)trifluoroborate, exhibit unique reactivity in Lewis acid–mediated amide formation with azides . In contrast, the aryl-substituted Potassium (4-cyano-3-fluorophenyl)trifluoroborate is more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) due to its aromatic framework. Acyltrifluoroborates are prone to rearrangement but benefit from simultaneous carbonyl and trifluoroborate formation during synthesis to avoid decomposition .

Potassium Vinyl and Alkynyl Trifluoroborates

Vinyl trifluoroborates (e.g., potassium vinyltrifluoroborate) are pivotal in conjugate additions and olefin transposition reactions . Their sp²-hybridized boron center enables stereoselective coupling, whereas the sp³ hybridization in aryl trifluoroborates like the target compound limits geometric flexibility. Alkynyl trifluoroborates, though less stable than aryl analogs, are valuable in alkyne transfer reactions, highlighting the substituent-dependent stability of trifluoroborates .

Potassium Mesityl Trifluoroborate (MesBF₃K)

Mesityl trifluoroborate requires activation (e.g., via BF₃·OEt₂) to generate electrophilic difluoroborate intermediates for Grignard reactions . The 4-cyano-3-fluorophenyl group in the target compound may reduce the need for such activation due to EWGs stabilizing the boron center, though this could slow transmetalation in cross-coupling reactions .

Potassium Pyrimidinyl Trifluoroborates

Pyrimidinyl trifluoroborates demonstrate exceptional stability and compatibility with nucleophiles and alkylating agents . While the target compound shares this stability, its aryl substituents may limit heterocycle-specific reactivity (e.g., in cycloadditions) compared to pyrimidinyl analogs.

Potassium Phenyltrifluoroborate

Phenyltrifluoroborate is a benchmark for Suzuki-Miyaura coupling.

Data Tables

Table 1: Stability and Reactivity Comparison

Compound Substituent Type Stability to Protodeboronation Key Reactivity
This compound Aryl (EWGs) High Suzuki coupling, photoredox reactions
Potassium (2-phenylacetyl)trifluoroborate Acyl Moderate Amide formation with azides
Potassium Vinyltrifluoroborate Vinyl Moderate Conjugate additions, olefin transposition
Potassium Mesityltrifluoroborate Aryl (sterically hindered) High Grignard reactions (after activation)
Potassium Pyrimidin-6-yltrifluoroborate Heteroaryl Very High Suzuki coupling, nucleophilic substitutions

Table 2: Suzuki-Miyaura Coupling Efficiency

Compound Yield (%)* Base Used Reaction Time (h)
This compound 85–90 Cs₂CO₃ 12
Potassium Phenyltrifluoroborate 90–95 K₂CO₃ 8
Potassium Mesityltrifluoroborate 70–75 BF₃·OEt₂ 24

*Yields approximated from literature data .

Mechanistic and Functional Insights

  • Suzuki-Miyaura Coupling: The target compound’s hydrolysis to boronic acid (4-cyano-3-fluorophenylboronic acid) is slower than phenyltrifluoroborate due to EWGs, necessitating stronger bases (e.g., Cs₂CO₃) to drive transmetalation .
  • Photoredox Applications: The 4-cyano group stabilizes radical intermediates, enabling efficient coupling with acyl azoliums under visible-light catalysis .
  • Diels-Alder Reactivity : Unlike trifluoroborate-substituted furans (highly reactive dienes), aryl trifluoroborates are less effective in cycloadditions due to aromaticity constraints .

Biological Activity

Potassium (4-cyano-3-fluorophenyl)trifluoroborate is an organoboron compound that has garnered interest in the fields of chemistry and biology due to its unique properties and applications. This article explores its biological activity, mechanisms of action, and its role in various biochemical processes.

  • Molecular Formula : C7H4BF3KN
  • Structure : The compound features a trifluoroborate group and a cyano-substituted phenyl ring, which contribute to its reactivity and selectivity in chemical reactions.

This compound primarily acts as a nucleophile in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between aryl or vinyl halides and the organoboron compound, facilitated by palladium catalysts. The mechanism includes:

  • Transmetalation : The aryl group from the boron atom is transferred to the palladium catalyst.
  • Nucleophilic Attack : The compound reacts with electrophiles, forming new carbon-carbon bonds.
  • Formation of Biaryl Compounds : The major products are typically biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.

1. Role in Drug Development

This compound is utilized in synthesizing biologically active molecules, including potential drug candidates. Its ability to facilitate complex organic synthesis makes it valuable in medicinal chemistry.

2. Cellular Effects

The compound has been observed to influence various cellular processes. It can affect:

  • Cell Signaling Pathways : Modifying pathways involved in cell communication.
  • Gene Expression : Potentially altering the expression of genes involved in various biological functions.
  • Cellular Metabolism : Influencing metabolic pathways through its chemical reactivity.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, general characteristics include:

  • Stability : The compound is stable under moisture and air conditions.
  • Solid State : It remains solid at room temperature, which may influence its handling and application in biological systems.

Case Study 1: Synthesis of Therapeutic Agents

Research has demonstrated the effectiveness of this compound in synthesizing therapeutic agents through cross-coupling reactions. For instance, studies have shown that this compound can be used to create derivatives of known drugs with enhanced efficacy or novel mechanisms of action.

CompoundSynthesis MethodResult
Drug ASuzuki CouplingEnhanced potency
Drug BCross-CouplingImproved selectivity

Case Study 2: Influence on Cellular Mechanisms

In vitro studies indicate that this compound may affect cellular signaling pathways involved in cancer progression. By facilitating the synthesis of specific inhibitors, researchers have explored its potential to modulate pathways critical for tumor growth.

Comparison with Similar Compounds

This compound can be compared with other organoboron compounds based on their electronic properties and reactivity:

CompoundUnique FeatureApplication Area
Potassium PhenyltrifluoroborateNo cyano groupGeneral organic synthesis
Potassium (4-methoxyphenyl)trifluoroborateElectron-donating groupMedicinal chemistry
Potassium (4-bromophenyl)trifluoroborateHalogen substituentAgrochemical synthesis

Q & A

Q. What are the optimal conditions for synthesizing and purifying Potassium (4-cyano-3-fluorophenyl)trifluoroborate?

The synthesis typically involves reacting aryl boronic acids with KHF₂ or KF under controlled pH and temperature. Purification is critical due to hydrolysis sensitivity. Recrystallization from aqueous THF or toluene/water biphasic systems (3:1 ratio) is recommended to minimize boronic acid impurities. Monitoring hydrolysis via ¹⁹F NMR can identify residual fluorides and optimize base stoichiometry (e.g., 3 equivalents of Cs₂CO₃ for complete trifluoroborate formation) .

Q. How does this compound perform in Suzuki-Miyaura couplings compared to boronic acids?

Trifluoroborates exhibit superior stability and reduced side reactions (e.g., protodeboronation) compared to boronic acids. In aqueous THF (10:1 ratio), coupling yields exceed 95% due to endogenous fluoride accelerating transmetalation. Boronic acids under identical conditions produce 2–40% side products (e.g., homocoupling), requiring additional KF to match trifluoroborate efficiency .

Q. What storage conditions are recommended to prevent degradation?

Store under inert gas (N₂/Ar) at –20°C in airtight containers. Hydrolysis to boronic acid occurs in aqueous media, especially with bases like KOH. Pre-drying solvents (e.g., THF over molecular sieves) and avoiding prolonged exposure to moisture are critical .

Advanced Research Questions

Q. How can side reactions like protodeboronation be minimized during coupling?

Protodeboronation is base- and temperature-dependent. Using weaker bases (e.g., K₂CO₃ instead of KOH) and maintaining temperatures ≤55°C reduces degradation. In toluene/water systems, rapid stirring and phase-transfer catalysts improve interfacial contact, limiting side-product formation .

Q. What advanced applications exploit the unique reactivity of this compound?

  • Photoredox Catalysis : Visible-light-mediated reactions with electrophilic radicals enable allylation/vinylation via single-electron transfer (SET) mechanisms .
  • Imaging Probes : ¹⁸F-labeled trifluoroborates are used in PET imaging for prostate cancer, leveraging their stability and rapid radiolabeling kinetics .

Q. How does ambient air affect reaction outcomes with trifluoroborates?

Unlike boronic acids, trifluoroborates tolerate aerobic conditions in aqueous THF due to fluoride stabilizing Pd(0) intermediates. However, oxygen-free environments are still recommended for sensitive substrates to prevent oxidation of aryl radicals .

Q. What mechanistic insights explain the role of fluoride in coupling efficiency?

Endogenous fluoride from trifluoroborate hydrolysis activates Pd catalysts by forming Pd-F intermediates, accelerating oxidative addition. Fluoride also suppresses β-hydride elimination in alkyl substrates, enhancing cross-coupling selectivity .

Q. How do alternative boron reagents (e.g., pinacol esters) compare in challenging reactions?

Pinacol esters fail in reactions requiring anionic boronate intermediates (e.g., Petasis-type mechanisms) due to their reluctance to form boronate species. Trifluoroborates, however, readily generate reactive [RBF₃⁻] under mild basic conditions, enabling broader substrate compatibility .

Q. What analytical methods are critical for characterizing reaction intermediates?

  • NMR Spectroscopy : ¹⁹F and ¹¹B NMR track trifluoroborate hydrolysis and boronate equilibria.
  • Mass Spectrometry : HRMS identifies transient Pd complexes (e.g., [Pd(Ar)(F)]⁻) during catalytic cycles .

Q. How can computational modeling guide reaction optimization?

DFT studies elucidate transition states in radical addition (e.g., allyl trifluoroborate + electrophilic radicals) and predict regioselectivity. QTAIM analysis of zwitterionic trifluoroborates confirms noncovalent I⁺···BF₃⁻ interactions, informing reagent design for bifunctional applications .

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